(R)-Propranolol beta-D-glucuronide sodium salt

Übersicht

Beschreibung

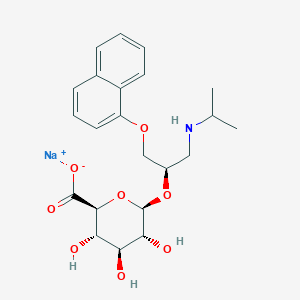

(R)-Propranolol beta-D-glucuronide sodium salt, also known as (R)-1-(3-(1-naphthyloxy)propyl)-3-hydroxy-1-propanol beta-D-glucuronide sodium salt, is an important intermediate in the synthesis of propranolol, a β-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It is also used in the synthesis of other drugs such as atenolol, metoprolol, and acebutolol. The structure of this compound is shown in Figure 1.

Wissenschaftliche Forschungsanwendungen

Role in Neuropsychiatric Conditions

Propranolol, a beta-adrenergic blocking agent, has shown potential benefits as an adjunct therapy in neuroleptic-resistant chronic schizophrenic patients. This application is based on its efficacy in improving symptoms of certain treatment-unresponsive psychotic conditions. Studies suggest propranolol's value in augmenting neuroleptic therapy, particularly in patients with refractory schizophrenia, highlighting its potential utility in neuropsychiatry beyond its well-known cardiovascular effects (Berlant, 1987).

Treatment of Infantile Hemangiomas

Originally introduced for cardiovascular conditions, propranolol has found a novel application in treating infantile hemangiomas (IHs), the most common infantile tumor. Oral propranolol has emerged as the first-line medication for IH treatment. This repurposing was based on the accidental discovery of its efficacy in IH involution, offering a new perspective on managing these tumors. Despite its widespread use, the precise mechanisms by which propranolol facilitates the regression of IHs are not fully understood, warranting further investigation into its pharmacology and mechanism of action (Tan, Guo, & Wang, 2021).

Environmental Impact and Ecotoxicology

Research into the occurrence and ecological effects of antihypertensive residues, including propranolol, in aquatic environments has highlighted the need for a better understanding of their ecotoxicological impact. Propranolol, among other beta-blockers, has been frequently detected in water bodies, raising concerns about its potential risk to non-target aquatic organisms. This body of work emphasizes the importance of assessing the environmental risk of pharmaceutical compounds and calls for more comprehensive ecotoxicity data to understand their full impact on aquatic ecosystems (Godoy, Kummrow, & Pamplin, 2015).

Potential in Cancer Therapy

Emerging research has explored the use of beta-blockers, including propranolol, in cancer treatment. Propranolol's antagonist action on the adrenergic system, which regulates blood pressure, heart rate, and other physiological processes, may also inhibit mechanisms involved in tumorigenesis, angiogenesis, and tumor metastasis. This suggests propranolol's potential as a complementary treatment option for various cancers, highlighting its ability to improve outcomes by decreasing cancer cell proliferation rates. However, further in vitro and clinical studies are necessary to fully elucidate its protective role in cancer patients (Peixoto, Pereira, & Oliveira, 2020).

Wirkmechanismus

Target of Action

The primary target of ®-Propranolol beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

®-Propranolol beta-D-glucuronide sodium salt serves as a substrate for β-glucuronidase . The compound interacts with β-glucuronidase, which catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides . This results in the production of glucuronic acid and aglycone, leading to different physiological reactions .

Biochemical Pathways

The action of ®-Propranolol beta-D-glucuronide sodium salt affects the biochemical pathways involving β-glucuronidase. The enzyme catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone . This process is part of the larger glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

As a substrate of the multidrug resistance protein 2 (mrp2), it is likely to be transported across extra- and intra-cellular membranes .

Result of Action

The action of ®-Propranolol beta-D-glucuronide sodium salt leads to the production of glucuronic acid and aglycone . Abnormal β-glucuronidase activity, which could be influenced by the compound, is directly related to the occurrence of some malignant tumors and diseases such as liver failure and mucopolysaccharidosis .

Biochemische Analyse

Biochemical Properties

®-Propranolol beta-D-glucuronide sodium salt plays a crucial role in biochemical reactions, particularly in the detoxification and excretion of propranolol. The compound interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its formation is UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to propranolol, forming the glucuronide conjugate . This interaction is essential for the biotransformation of propranolol, making it more hydrophilic and easier to excrete.

Cellular Effects

®-Propranolol beta-D-glucuronide sodium salt influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of beta-adrenergic receptors, leading to changes in intracellular signaling cascades . Additionally, it may impact the expression of genes involved in drug metabolism and transport, as well as those regulating cellular stress responses. The glucuronide conjugate’s increased solubility also facilitates its transport across cell membranes, influencing cellular uptake and distribution.

Molecular Mechanism

The molecular mechanism of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors and other biomolecules. The compound binds to these receptors, inhibiting their activity and blocking the effects of endogenous catecholamines like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and blood pressure. Additionally, the glucuronide conjugate may interact with other enzymes and transporters involved in its metabolism and excretion, further modulating its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Propranolol beta-D-glucuronide sodium salt can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the glucuronide conjugate is relatively stable under physiological conditions, but it may undergo hydrolysis or other degradation processes over extended periods . These changes can affect its efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ®-Propranolol beta-D-glucuronide sodium salt vary with different dosages in animal models. At lower doses, the compound effectively modulates beta-adrenergic receptor activity, leading to therapeutic effects such as reduced heart rate and blood pressure . At higher doses, it may cause adverse effects, including bradycardia, hypotension, and potential toxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

®-Propranolol beta-D-glucuronide sodium salt is involved in several metabolic pathways. The primary pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase enzymes . This reaction converts propranolol into its glucuronide conjugate, enhancing its solubility and excretion. The compound may also interact with other enzymes and cofactors involved in drug metabolism, such as cytochrome P450 enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of ®-Propranolol beta-D-glucuronide sodium salt within cells and tissues are mediated by various transporters and binding proteins. The compound’s increased solubility facilitates its movement across cell membranes, allowing it to reach target tissues more efficiently . Transporters such as multidrug resistance-associated proteins (MRPs) may play a role in its cellular uptake and efflux, influencing its localization and accumulation within different compartments.

Subcellular Localization

The subcellular localization of ®-Propranolol beta-D-glucuronide sodium salt can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or lysosomes, where it can interact with enzymes and other biomolecules involved in its metabolism and excretion. This localization can influence its pharmacological effects and overall efficacy.

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-ABDGRLCTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858344 | |

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87102-70-3 | |

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4alpha,5alpha)]-](/img/no-structure.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)